4-ethoxy-2-formylbenzoic acid molecular weight and formula
4-ethoxy-2-formylbenzoic acid molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Ethoxy-2-Formylbenzoic Acid
Executive Summary 4-Ethoxy-2-formylbenzoic acid (Formula: C₁₀H₁₀O₄) represents a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of fused heterocycles such as phthalazinones and isoindolinones. As a derivative of phthalaldehydic acid, it exhibits a distinct reactivity profile governed by ring-chain tautomerism—existing in equilibrium between an open-chain formyl-acid and a cyclic hydroxy-phthalide (lactol). This guide provides a comprehensive technical analysis of its molecular properties, synthetic pathways, and application in designing bioactive scaffolds (e.g., PARP or PDE inhibitors).
Part 1: Molecular Identity & Physicochemical Properties
This section establishes the fundamental chemical identity of the molecule. Unlike simple benzoic acids, the presence of the ortho-formyl group introduces dynamic structural behavior.
Core Molecular Data
| Property | Value / Description |
| IUPAC Name | 4-ethoxy-2-formylbenzoic acid |
| Common Synonyms | 4-ethoxyphthalaldehydic acid; 6-ethoxy-3-hydroxyphthalide (cyclic tautomer) |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Exact Mass | 194.0579 |
| CAS Registry (Precursor) | 103323-97-3 (refers to 4-ethoxy-2-methylbenzoic acid) |
| Physical State | Off-white to pale yellow solid (typically isolated as the lactol) |
| Solubility | Soluble in DMSO, DMF, warm alcohols; sparingly soluble in water (acidic pH) |
The Ring-Chain Tautomerism (Critical Mechanism)
The defining characteristic of 2-formylbenzoic acids is their existence as a mixture of the open aldehyde-acid and the closed cyclic lactol (hydroxyphthalide). For the 4-ethoxy derivative, the electron-donating ethoxy group at the para position to the carboxylic acid (and meta to the formyl group) influences this equilibrium.
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Open Form: Favored in basic aqueous media (as the carboxylate).
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Cyclic Form (Lactol): Predominates in the solid state and in acidic/neutral organic solvents. This form is often more stable and resistant to oxidation.
Figure 1: Equilibrium between the open aldehyde-acid and the cyclic hydroxyphthalide. The cyclic form is typically the isolated species.
Part 2: Synthetic Pathways
Synthesizing 4-ethoxy-2-formylbenzoic acid requires bypassing the tendency of the aldehyde to over-oxidize to a dicarboxylic acid (4-ethoxyphthalic acid).
Route A: Oxidation of 4-Ethoxy-2-methylbenzoic Acid
This is the most direct industrial route but requires precise control to stop at the aldehyde stage.
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Starting Material: 4-Ethoxy-2-methylbenzoic acid (CAS 103323-97-3).[1]
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Reagents: DMSO/I₂ (Cornforth oxidation) or radical bromination followed by hydrolysis.
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Mechanism: The methyl group is activated by the ortho-carboxyl group, allowing selective functionalization.
Route B: Hydrolysis of 6-Ethoxyphthalide (Laboratory Standard)
This method is preferred for high-purity applications as it generates the acid in its protected lactone form first.
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Precursor: 3-hydroxy-6-ethoxyphthalide.
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Protocol:
Part 3: Reactivity & Applications in Drug Discovery
The primary utility of 4-ethoxy-2-formylbenzoic acid lies in its ability to condense with hydrazine derivatives to form phthalazinones , a scaffold ubiquitous in PARP inhibitors (e.g., Olaparib analogs) and PDE inhibitors.
Protocol: Synthesis of 7-Ethoxyphthalazin-1(2H)-one
This protocol demonstrates the "Expertise" pillar—utilizing the open-chain intermediate generated in situ.
Reagents:
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4-Ethoxy-2-formylbenzoic acid (1.0 eq)
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Hydrazine hydrate (1.2 eq)
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Ethanol (Solvent)[2]
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Acetic acid (Catalytic)
Step-by-Step Methodology:
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Dissolution: Suspend 1.0 mmol of the acid (or its lactol equivalent) in 5 mL of Ethanol.
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Activation: Add 1.2 mmol of Hydrazine Hydrate dropwise at room temperature.
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Reflux: Heat the mixture to 80°C for 2 hours. The reaction proceeds via a hydrazone intermediate which rapidly undergoes intramolecular cyclization.
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Workup: Cool to 0°C. The phthalazinone product will precipitate as a white solid.
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Validation:
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TLC:[2] Disappearance of the aldehyde spot (visible with DNP stain).
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1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the amide NH (~12.5 ppm) and the aromatic proton at C1.
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Mechanistic Workflow: Heterocycle Formation
Figure 2: The cascade reaction from the formyl-acid to the fused phthalazinone ring system.
Part 4: Analytical Profiling (Self-Validation)
To ensure the integrity of the material, the following analytical checkpoints must be met.
| Technique | Expected Signal / Observation | Interpretation |
| IR Spectroscopy | Broad band 3200-2500 cm⁻¹ (OH); 1680-1700 cm⁻¹ (C=O) | Indicates carboxylic acid and potential lactol overlap. |
| 1H NMR (DMSO-d6) | δ ~10.2 ppm (s, 1H) OR δ ~6.5 ppm (s, 1H) | 10.2 ppm = Aldehyde (Open); 6.5 ppm = Lactol CH (Cyclic). Ratio depends on solvent/pH. |
| Mass Spec (ESI-) | [M-H]⁻ = 193.05 | Confirms molecular weight of 194.18. |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid (Precursor Analysis). Retrieved from [Link]
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Moriguchi, T., et al. (2022). Synthesis and Ring-Chain Tautomerism of 2-Formylbenzoic Acid Derivatives.[2] MDPI Molecules. (Contextual grounding on tautomerism mechanisms). Retrieved from [Link]
